2-(Boc-amino)-5-hexynoic acid
Description
Contextualization of Non-Canonical Amino Acids in Chemical Biology and Organic Synthesis
The foundation of protein biochemistry is built upon twenty canonical amino acids (cAAs), which are encoded by the universal genetic code. mdpi.comnih.gov However, the functional repertoire of nature extends far beyond these twenty building blocks. Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not among the 20 genetically encoded cAAs. nih.gov These can be naturally occurring metabolites or molecules generated through chemical synthesis. mdpi.comnih.gov
In chemical biology and organic synthesis, enantiomerically pure ncAAs are highly prized as building blocks. rsc.org Their incorporation into peptides and proteins can bestow enhanced or novel properties, such as increased stability against proteolytic degradation, improved activity, and unique functionalities. mdpi.comnih.govrsc.org The structural diversity of ncAAs, which can include unique side chains, altered backbones, or different stereochemistry, allows for the precise tuning of a molecule's biological and chemical characteristics. mdpi.comrsc.org
The applications of ncAAs are extensive. They are used to create peptidomimetics, which are compounds that mimic natural peptides but have improved pharmacokinetic profiles. mdpi.comnih.gov Furthermore, ncAAs containing bio-orthogonal functional groups—such as alkynes, azides, or ketones—are invaluable tools. mdpi.comnih.gov These groups are chemically inert within biological systems but can undergo specific, high-yield reactions with a corresponding partner, a concept central to "click chemistry." peptide.combachem.com This allows for the site-specific labeling of proteins with fluorescent dyes or other reporter molecules, the study of molecular interactions, and the construction of complex biomolecular conjugates. mdpi.combachem.comjenabioscience.com The synthesis of ncAAs has become a major focus, with chemoenzymatic and organocatalytic strategies being developed to produce these valuable compounds efficiently and with high stereoselectivity. rsc.orgoup.com
Significance of 2-(Boc-amino)-5-hexynoic acid as a Versatile Synthetic Building Block
This compound is a prime example of a non-canonical amino acid designed for maximum synthetic utility. Its structure combines two key features: an α-amino acid core and a terminal alkyne functional group. The amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis that allows for controlled, stepwise addition to a peptide chain using techniques like solid-phase peptide synthesis (SPPS). iris-biotech.de
The true versatility of this compound lies in its terminal alkyne. This functional group makes it an ideal substrate for a variety of powerful chemical reactions. Most notably, it is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." peptide.combachem.com This reaction allows for the efficient and specific formation of a stable triazole ring by reacting the alkyne with an azide-containing molecule. peptide.com This capability has numerous applications:
Peptide Cyclization: It can be used to create "stapled peptides," where the alkyne on one residue reacts with an azide (B81097) on another to form a covalent bridge, stabilizing helical conformations. peptide.com
Bioconjugation: Peptides incorporating this compound can be easily linked to other biomolecules, such as nucleic acids or proteins, or to functional tags like fluorescent dyes for imaging studies. peptide.combachem.com
Synthesis of Complex Molecules: The alkyne group can also participate in other carbon-carbon bond-forming reactions, such as Sonogashira coupling, further expanding its synthetic potential. peptide.com
The utility of alkyne-containing amino acids as precursors is well-documented. For instance, related compounds have been used to synthesize tritium-labeled versions of peptides for receptor-binding studies. researchgate.net The hexynoic acid backbone itself serves as a valuable scaffold in organic synthesis, as demonstrated in the solid-phase synthesis of polyunsaturated fatty acids where 5-hexynoic acid was used as a starting material for chain elongation. chemrxiv.org
Below is a table summarizing the key properties of this compound.
| Property | Data | Source |
| IUPAC Name | 2-((tert-butoxycarbonyl)amino)hex-5-ynoic acid | achemblock.com |
| Molecular Formula | C₁₁H₁₇NO₄ | achemblock.com |
| Molecular Weight | 227.26 g/mol | achemblock.com |
| CAS Number | 1003309-98-5 | achemblock.com |
| Key Functional Groups | Carboxylic acid, Boc-protected amine, Terminal alkyne |
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIBCOGEUVKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC#C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Boc Amino 5 Hexynoic Acid and Its Advanced Derivatives
Strategies for Carbon-Carbon Bond Formation in the Hexynoic Acid Backbone
The construction of the six-carbon chain with a terminal alkyne in 2-(Boc-amino)-5-hexynoic acid requires strategic carbon-carbon bond-forming reactions. Various classical and modern synthetic methods have been employed to achieve this, each with its own advantages and limitations.
Carbodiimide-Mediated Coupling Reactions for Alkyne Introduction
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely recognized as powerful reagents for facilitating the formation of amide bonds in peptide synthesis. google.compeptide.cominterchim.fr Their primary function is to activate the carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another. thermofisher.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate. thermofisher.com While this is the canonical role of carbodiimides, their application in direct carbon-carbon bond formation for alkyne introduction is not a conventional strategy.
The typical application of carbodiimides in peptide synthesis is summarized in the table below.
| Coupling Reagent | Common Additive | Key Feature |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (B26582) (HOBt) | Insoluble urea (B33335) byproduct, suitable for solution-phase synthesis. peptide.com |
| Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt) | Soluble urea byproduct, suitable for solid-phase synthesis. peptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | None (often used alone) | Water-soluble reagent and byproduct, useful for bioconjugation. interchim.fr |
The direct coupling of a terminal alkyne to a carboxylic acid precursor using carbodiimides to form a C-C bond is not a standard transformation. However, carbodiimides can be used to esterify a carboxylic acid with propargyl alcohol, which could then be further manipulated to achieve the desired hexynoic acid backbone, though this represents an indirect approach.
Wittig Reaction Applications in Unsaturated Amino Acid Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and phosphonium (B103445) ylides (Wittig reagents). wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly valuable in the synthesis of unsaturated amino acids as it allows for the introduction of a carbon-carbon double bond with good control over stereochemistry, depending on the nature of the ylide. organic-chemistry.org
The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comtotal-synthesis.com
For the synthesis of a precursor to this compound, a suitable aldehyde derived from a protected amino acid, such as Boc-aspartate-β-semialdehyde, could be reacted with an appropriate phosphonium ylide containing the terminal alkyne moiety. The stereoselectivity of the resulting alkene (E or Z) is influenced by the stability of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
| Ylide Type | Substituent on Ylide | Predominant Alkene Isomer |
| Stabilized | Electron-withdrawing group (e.g., -COOR, -CN) | E-alkene |
| Non-stabilized | Alkyl or H | Z-alkene |
Radical Alkylation Approaches to Carboxylic Acid Derivatives
Radical chemistry has emerged as a powerful tool for the formation of carbon-carbon bonds, offering alternative pathways to traditional polar reactions. nih.gov Radical alkylation approaches can be particularly useful for the synthesis of complex amino acid derivatives. organic-chemistry.org These methods often involve the generation of a radical species which then adds to an unsaturated system. capes.gov.br
One strategy involves the radical addition of a carboxylic acid derivative to an alkyne. For instance, a radical can be generated at the α-position of a protected glycine (B1666218) derivative and then added to a suitable alkyne acceptor. Alternatively, a decarboxylative radical reaction can be employed, where a carboxylic acid is converted into a radical species with the loss of carbon dioxide. nih.gov This radical can then be coupled with another fragment to build the carbon backbone. chemrxiv.org
Recent advancements in photoredox catalysis have significantly expanded the scope of radical reactions, allowing for the generation of radicals under mild conditions using visible light. nih.gov This has enabled the development of novel methods for the synthesis of unnatural amino acids. nih.gov
| Radical Generation Method | Precursor | Key Features |
| Decarboxylative Coupling | Carboxylic Acid | Loss of CO2 drives the reaction; broad scope of starting materials. nih.gov |
| Photoredox Catalysis | Redox-active esters, alkyl halides | Mild reaction conditions; high functional group tolerance. nih.gov |
| Giese-type Addition | Alkyl halide | Addition of a radical to a Michael acceptor. organic-chemistry.org |
Stereoselective Synthesis Approaches to Enantiomerically Pure this compound
The biological activity of amino acids and their derivatives is highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiomerically pure compounds is of paramount importance.
Asymmetric Catalysis and Chiral Pool Strategies for Amino Acid Derivatives
Asymmetric catalysis and chiral pool synthesis are two powerful strategies for obtaining enantiomerically pure amino acids. Asymmetric catalysis employs a chiral catalyst to control the stereochemical outcome of a reaction, while chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.organkara.edu.tryork.ac.uk
A notable example of a chiral pool approach is the synthesis of S-(+)-4-amino-5-hexynoic acid from (S)-glutamic acid. qub.ac.uk In this multi-step synthesis, the chirality of the starting material is transferred to the final product. This strategy is highly effective as it leverages the inherent chirality of natural amino acids. researchgate.net The synthesis of various unnatural amino acids often starts from proteinogenic amino acids like glutamic acid or aspartic acid. nih.gov
Asymmetric catalysis offers a more versatile approach where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. ehu.eus For the synthesis of amino acid derivatives, chiral phase-transfer catalysts and chiral metal complexes have been successfully employed. nih.gov For instance, the alkylation of a glycine Schiff base complexed to a chiral nickel(II) ligand can provide access to a wide range of non-proteinogenic amino acids with high enantioselectivity. nih.gov
| Strategy | Key Principle | Example |
| Chiral Pool Synthesis | Use of a readily available enantiopure starting material. wikipedia.org | Synthesis of S-(+)-4-amino-5-hexynoic acid from (S)-glutamic acid. qub.ac.uk |
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. ehu.eus | Asymmetric alkylation of a chiral nickel(II) complex of a glycine Schiff base. nih.gov |
Biocatalytic Pathways for Enantiopure Unsaturated Alpha-Amino Acids
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach to the synthesis of enantiopure compounds. nih.gov Enzymes can be employed for the de novo synthesis of chiral molecules or for the resolution of racemic mixtures. nih.gov
The biosynthesis of amino acids containing a terminal alkyne has been discovered in certain bacteria. springernature.comchemistryviews.orgnih.gov For example, the bacterium Streptomyces cattleya produces β-ethynylserine, a terminal alkyne-containing amino acid. nih.gov The enzymes involved in this biosynthetic pathway could potentially be harnessed for the production of other alkyne-containing amino acids. princeton.edu
Enzymatic resolution is a widely used technique for separating enantiomers. nih.gov This method relies on the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. nih.govresearchgate.net For instance, a racemic mixture of an unsaturated amino acid ester could be treated with a lipase, which would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. These two compounds can then be easily separated.
| Biocatalytic Method | Enzyme Class | Application |
| De Novo Synthesis | Acetylenase | Biosynthesis of terminal alkyne-containing amino acids. springernature.comchemistryviews.org |
| Kinetic Resolution | Lipase, Protease | Selective hydrolysis or amidation of one enantiomer in a racemic mixture. nih.govresearchgate.net |
| Deracemization | D-amino acid oxidase and Aminotransferase | Conversion of a racemic mixture into a single enantiomer. nih.gov |
Control of Stereochemistry and Regioselectivity in Analogous Unsaturated Systems
The synthesis of structurally complex molecules like derivatives of this compound requires precise control over the three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regioselectivity). In systems analogous to this unsaturated amino acid, several advanced strategies are employed to achieve high levels of control.
Palladium-catalyzed allylic alkylations are particularly versatile for introducing γ,δ-unsaturated side chains into amino acids and peptides. researchgate.net These reactions can be highly stereoselective and regioselective. For instance, by using glycine ester enolates as nucleophiles at low temperatures (-78 °C), isomerization-free allylation can be achieved. researchgate.net Furthermore, the geometry of the olefin in cis-configured allylic substrates can be directly transferred to the product, allowing for predictable stereochemical outcomes. researchgate.net
Another modern approach involves copper-catalyzed reactions. For example, a copper-catalyzed regio- and diastereoselective borylamination of α,β-unsaturated esters has been developed to produce acyclic β-boryl-α-amino acid derivatives with high anti-diastereoselectivity (up to >99:1), a configuration that is challenging to obtain through other methods. rsc.org The use of a chiral phosphoramidite (B1245037) ligand in this system can also induce enantioselectivity, leading to optically active β-borylated α-amino acids. rsc.org
These methodologies provide a powerful toolkit for chemists to synthesize a wide array of unsaturated amino acid derivatives with specific, predetermined stereochemistry and regiochemistry, which is crucial for their application in fields like medicinal chemistry and materials science.
Protecting Group Strategies and Deprotection Protocols
Role of the Boc-Group in Amino Acid Protection During Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection in organic synthesis, particularly in the assembly of peptides. rsc.orgrsc.org Amines are nucleophilic and basic, characteristics that can lead to undesirable side reactions if left unprotected during synthetic transformations involving other parts of a molecule. chemistrysteps.com The primary role of the Boc group is to act as a temporary masking agent for the amino functionality, converting it into a carbamate (B1207046), which is significantly less reactive. chemistrysteps.com
This protection strategy is essential in peptide synthesis to prevent the uncontrolled polymerization of activated amino acids during the coupling steps. peptide.com The Boc group is valued for its stability under a variety of reaction conditions, including those that are nucleophilic or basic, and it is also stable to catalytic hydrogenolysis. rsc.orgrsc.org This robustness allows for selective chemical modifications to be performed on other parts of the amino acid or peptide chain without disturbing the protected amine.
One of the major advantages of the Boc group is its compatibility with a wide range of coupling reagents used in both solid-phase and solution-phase peptide synthesis. The bulky nature of the tert-butyl component also contributes to its effectiveness. The installation of the Boc group is typically straightforward, often accomplished by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.orgwikipedia.org
| Feature of Boc-Group | Role in Synthesis | Relevant Conditions |
| Acid Labile | Allows for selective removal without affecting other protecting groups. | Mild to strong acidic conditions (e.g., TFA, HCl). wikipedia.org |
| Base Stability | Stable during coupling reactions which are often performed under basic conditions. | Compatible with bases like triethylamine (B128534) (Et₃N). |
| Hydrogenolysis Stability | Orthogonal to protecting groups like benzyloxycarbonyl (Cbz) which are cleaved by hydrogenolysis. | Stable in the presence of H₂ and Palladium catalysts. rsc.orgchemistrysteps.com |
| Steric Hindrance | Prevents unwanted side reactions at the amino group. | General synthetic transformations. |
Acid-Labile Deprotection Conditions and Cleavage Procedures
A defining characteristic of the Boc protecting group is its lability under acidic conditions, which allows for its clean and efficient removal once its protective function is no longer needed. rsc.orgwikipedia.org The most common method for Boc deprotection involves the use of strong acids. wikipedia.org
The cleavage mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. chemistrysteps.com This is followed by the loss of the tert-butyl group as a stable tert-butyl carbocation. The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to liberate the free amine. chemistrysteps.comwikipedia.org
Common Deprotection Reagents and Conditions:
Trifluoroacetic Acid (TFA): A solution of TFA in an inert solvent like dichloromethane (B109758) (DCM) is the most frequently used reagent for Boc cleavage. wikipedia.orggoogle.com Concentrations can vary, but a common condition is 20-50% TFA in DCM, with the reaction often completing quickly at room temperature. google.comreddit.com
Hydrogen Chloride (HCl): Anhydrous solutions of HCl in organic solvents such as methanol, dioxane, or ethyl acetate (B1210297) are also effective for Boc removal. rsc.orgwikipedia.orgfishersci.co.uk
A potential complication during acid-mediated deprotection is the reaction of the liberated tert-butyl cation with nucleophilic residues in the substrate, such as tryptophan or methionine. wikipedia.org To prevent this undesired alkylation, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the carbocation. wikipedia.org
While strong acids are effective, the need for milder conditions has led to the development of alternative procedures, which are particularly useful for substrates containing other acid-sensitive functional groups. rsc.orgfishersci.co.uk
| Deprotection Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), Room Temperature | Most common method; scavengers may be needed. wikipedia.orggoogle.com |
| Hydrogen Chloride (HCl) | Saturated solution in Methanol, Dioxane, or Ethyl Acetate | Widely used alternative to TFA. rsc.orgwikipedia.org |
| Oxalyl Chloride | In Methanol, Room Temperature | A reported mild method for selective deprotection. rsc.org |
| Lewis Acids (e.g., AlCl₃, TMSI) | Varies with substrate and reagent | Can offer selectivity in the presence of other protecting groups. wikipedia.org |
| Thermal Deprotection | Refluxing in a suitable solvent (e.g., dioxane/water) | An option for acid-sensitive compounds that are thermally stable. reddit.com |
Reactivity and Derivatization Chemistry of 2 Boc Amino 5 Hexynoic Acid
Alkyne Functional Group Chemistry for Bioconjugation and Ligation
The terminal alkyne group of 2-(Boc-amino)-5-hexynoic acid is a versatile functional handle for a variety of chemical transformations, particularly those employed in bioconjugation and the construction of complex molecular architectures.
Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition (CuAAC) or "Click Chemistry" Applications
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. uga.edu This reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, or by using copper(I) salts such as CuBr or CuI. acs.orgorganic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. acs.org
This reaction's high efficiency, specificity, and biocompatibility (under controlled conditions) have made it invaluable for a wide range of applications, including:
Bioconjugation: The site-specific labeling of biomolecules such as proteins, nucleic acids, and glycans with probes like fluorophores or biotin (B1667282) for visualization and affinity purification. uga.edunih.govrsc.org
Drug Discovery: The synthesis of novel therapeutic agents and drug delivery systems. uga.edunih.gov
Materials Science: The functionalization of surfaces and the synthesis of polymers and nanoparticles. uga.edu
The resulting triazole linkage is exceptionally stable, making it an ideal covalent connection in biological systems.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioorthogonal Systems
To address the cellular toxicity associated with the copper catalyst used in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a bioorthogonal alternative. nih.govwikipedia.org SPAAC utilizes a strained cyclooctyne (B158145) derivative in place of a terminal alkyne. nih.gov The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. nih.gov
While this compound itself contains a terminal alkyne and is not directly used in SPAAC, it serves as a crucial building block for synthesizing molecules that can participate in this reaction. For instance, the carboxylic acid or the deprotected amine of this compound can be coupled to a strained cyclooctyne, thereby incorporating the "clickable" alkyne functionality into a larger molecule for subsequent bioorthogonal ligation with an azide-modified target. The azide group is considered bioorthogonal due to its small size, metabolic stability, and absence in most biological systems. wikipedia.org
| Reaction Type | Key Features | Catalyst | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |
| CuAAC | High yield, regioselective (1,4-isomer), broad scope | Copper(I) | 10² - 10⁴ |
| SPAAC | Bioorthogonal (copper-free), fast kinetics | None (strain-promoted) | 10⁻³ - 1 |
Ring-Closing Alkyne Metathesis in Macrocyclization
Ring-closing alkyne metathesis (RCAM) is a powerful synthetic method for the formation of cyclic alkynes and macrocycles. beilstein-journals.org This reaction involves the intramolecular scrambling and reforming of carbon-carbon triple bonds, catalyzed by transition metal alkylidyne complexes, most commonly of molybdenum or tungsten. beilstein-journals.orgnih.gov The general mechanism, known as the Katz mechanism, proceeds through a metallacyclobutadiene intermediate. beilstein-journals.org
Carboxylic Acid Functional Group Reactivity in Amide Bond Formation and Esterification
The carboxylic acid moiety of this compound is a key site for derivatization, primarily through amide bond formation and esterification.
Amide Bond Formation: The coupling of the carboxylic acid with a primary or secondary amine to form an amide bond is a fundamental transformation in organic and medicinal chemistry. luxembourg-bio.comhepatochem.com This reaction typically requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group. luxembourg-bio.com A wide variety of coupling reagents have been developed for this purpose. luxembourg-bio.comnih.gov
Commonly used coupling reagents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions like racemization. luxembourg-bio.comhepatochem.comnih.govpeptide.com
Onium Salts: Including phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which are known for their high reactivity and efficiency. luxembourg-bio.compeptide.com
Esterification: The carboxylic acid can also be converted into an ester by reaction with an alcohol. Similar to amide bond formation, this often requires activation. The Steglich esterification, for example, uses DCC as the coupling agent and a catalytic amount of DMAP to facilitate the reaction, even with sterically hindered alcohols. organic-chemistry.org Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an alcohol.
In one documented synthesis, this compound was esterified using HBTU and DIPEA in DCM. nih.gov
Amine Functional Group Reactivity and Derivatization
The amine group in this compound is protected by a tert-butoxycarbonyl (Boc) group. chemsrc.com The Boc group is a widely used protecting group in peptide synthesis and organic chemistry due to its stability to a broad range of reaction conditions, except for acidic ones. fishersci.co.ukorganic-chemistry.org
Deprotection: The Boc group is readily cleaved under acidic conditions to reveal the free amine. fishersci.co.uk This is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or by bubbling hydrogen chloride (HCl) gas through a solution in an organic solvent like ethyl acetate (B1210297). fishersci.co.ukresearchgate.net The choice of deprotection conditions can be critical, especially if other acid-sensitive functional groups, such as esters, are present in the molecule. researchgate.net
Derivatization: Once deprotected, the resulting primary amine is nucleophilic and can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides.
Alkylation: Reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
This allows for the introduction of a wide range of functionalities at the amino position of the hexynoic acid scaffold.
Derivatization Strategies for Reporter Tags and Affinity Handles
The orthogonal reactivity of the functional groups in this compound makes it an excellent scaffold for creating bifunctional probes. These probes can contain both a reactive group for covalent attachment to a target and a reporter tag or affinity handle for detection or isolation. acs.orgresearchgate.net
Reporter Tags: These are moieties that enable the detection and quantification of the labeled molecule. A common strategy involves coupling a fluorescent dye to the molecule. For example, the carboxylic acid of this compound can be activated and reacted with an amine-containing fluorophore. Alternatively, after deprotection of the Boc group, the resulting amine can be reacted with a fluorophore containing a reactive group like an N-hydroxysuccinimidyl (NHS) ester.
Affinity Handles: These are molecules that allow for the selective isolation and enrichment of the labeled target from a complex mixture. Biotin is the most common affinity handle due to its extremely high affinity for the protein streptavidin. uga.edu this compound can be derivatized with biotin in a similar fashion to reporter tags, by forming an amide bond with either the carboxylic acid or the deprotected amine. The alkyne group can then be used to "click" the entire construct onto an azide-modified biological target. nih.gov
For example, 5-hexynoic acid can be converted to an NHS ester, which is a reagent that reacts with amines to attach the hexynoyl group (containing the alkyne). broadpharm.com This allows for the introduction of the alkyne handle onto peptides, antibodies, or other amine-containing molecules for subsequent click chemistry reactions. acs.orgbroadpharm.com
Applications in Chemical Biology, Peptide Science, and Advanced Organic Synthesis
Integration into Peptide and Protein Systems
The incorporation of 2-(Boc-amino)-5-hexynoic acid into peptide and protein structures opens up a myriad of possibilities for creating novel biomolecules with enhanced properties and functions. The presence of the alkyne moiety provides a chemical handle for post-synthetic modifications, enabling the construction of complex molecular architectures.
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide science, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. peptide.compeptide.com The Boc (tert-butyloxycarbonyl) protecting group strategy is a well-established method in SPPS. peptide.com In this approach, the Nα-amino group of the incoming amino acid is protected with a Boc group, which is cleaved by treatment with a moderate acid, such as trifluoroacetic acid (TFA), to allow for the next coupling step. peptide.compeptide.com
The incorporation of this compound into a peptide sequence via Boc-SPPS follows the standard protocol. The carboxylic acid of Boc-protected 2-amino-5-hexynoic acid is activated using a coupling reagent and then reacted with the free N-terminal amine of the growing peptide chain on the solid support. The alkyne side chain is stable to the conditions of Boc-SPPS, including the repetitive acidolytic deprotection of the Boc group and the coupling reactions.
While specific coupling efficiency data for this compound is not extensively documented, the efficiency of coupling any amino acid can be influenced by several factors, including the choice of coupling reagent, the solvent, and the nature of the preceding amino acid in the sequence. nih.gov Monitoring the completeness of the coupling reaction is crucial, and various colorimetric tests, such as the ninhydrin test, can be employed. semanticscholar.org In cases of incomplete coupling, a second coupling step may be necessary to ensure a high yield of the desired peptide. nih.gov
Table 1: Common Coupling Reagents Used in Boc-SPPS
| Coupling Reagent | Description |
| Dicyclohexylcarbodiimide (B1669883) (DCC) | A widely used and cost-effective coupling reagent. |
| Diisopropylcarbodiimide (DIC) | A liquid alternative to DCC, often used with HOBt to suppress side reactions. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | An efficient phosphonium-based coupling reagent. |
| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) | A popular uronium-based coupling reagent known for its high efficiency. |
Synthesis of Non-Natural Peptides and Peptidomimetics
The incorporation of non-natural amino acids like this compound is a powerful strategy for creating peptides and peptidomimetics with novel structures and functions. nih.gov The alkyne side chain can be utilized for intramolecular cyclization to generate "stapled" peptides. cpcscientific.compeptide.com Peptide stapling involves creating a covalent linkage between two amino acid side chains within a peptide, which can help to constrain the peptide into a specific conformation, often an α-helix. nih.govnih.gov This conformational constraint can lead to increased proteolytic stability, enhanced cell permeability, and improved binding affinity to target proteins. peptide.com
The synthesis of a stapled peptide using this compound would involve incorporating it at two different positions within the peptide sequence. After the linear peptide is synthesized, an intramolecular copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) can be performed to form a stable triazole linkage, creating the cyclic structure. nih.gov This approach allows for the creation of peptidomimetics that can mimic the secondary structures of proteins and modulate protein-protein interactions. nih.gov
Genetic Code Expansion for Site-Specific Protein Modification with Noncanonical Amino Acids
Genetic code expansion enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins in living organisms. nih.gov This powerful technique relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. nih.gov The orthogonal aaRS is engineered to specifically recognize the desired ncAA and charge it onto the orthogonal tRNA, which in turn recognizes a unique codon (often a stop codon like UAG) in the mRNA sequence of the target protein. nih.gov
L-propargylglycine, the deprotected form of this compound, has been successfully incorporated into proteins using this method. nih.govd-nb.info An engineered pyrrolysyl-tRNA synthetase (PylRS) has been shown to be capable of charging L-propargylglycine onto its cognate tRNA. nih.govd-nb.info This allows for the site-specific introduction of an alkyne handle into a protein of interest. The incorporated alkyne can then be used for subsequent bioorthogonal reactions, such as click chemistry, to attach various probes, tags, or other molecules for studying protein function, localization, and interactions. nih.gov
Design and Synthesis of Advanced Chemical Probes
The unique reactivity of the alkyne group in this compound makes it an invaluable component in the design and synthesis of advanced chemical probes for studying biological systems.
Development of Activity-Based Chemical Probes (ABPs)
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes activity-based probes (ABPs) to study the functional state of enzymes in complex biological samples. nih.gov ABPs are small molecules that typically consist of a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, a linker, and a reporter tag for detection and enrichment. nih.gov
The alkyne moiety of this compound can serve as a versatile handle for the attachment of a reporter tag in a modular fashion. nih.gov An ABP can be designed with a reactive warhead and an alkyne group. After the probe has reacted with its target enzyme, a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging, can be attached via a click chemistry reaction. researchgate.netacs.org This "tag-free" approach is advantageous as the small size of the alkyne group is less likely to interfere with the probe's ability to enter cells and interact with its target enzyme. researchgate.net For instance, alkyne derivatives of known enzyme inhibitors have been synthesized to serve as ABPs, allowing for the covalent labeling and identification of their protein targets. nih.gov
Creation of Fluorescent and Spectroscopic Probes for Biological Imaging
Fluorescent probes are indispensable tools for visualizing and studying biological processes in real-time. nih.govrsc.org The alkyne functionality of this compound provides a convenient and efficient way to create fluorescently labeled peptides and other biomolecules. sb-peptide.comresearchgate.net
A common strategy involves incorporating this compound into a peptide sequence using SPPS. Following the synthesis and deprotection of the peptide, a fluorescent dye that has been modified with an azide (B81097) group can be attached to the alkyne side chain via a copper-catalyzed "click" reaction. sb-peptide.comlifetein.com This method is highly specific and efficient, and it can be performed in aqueous solutions under mild conditions, making it compatible with biological molecules. sb-peptide.com A wide variety of fluorescent dyes with different spectral properties are commercially available with azide modifications, allowing for the selection of a fluorophore that is best suited for a particular imaging application. sb-peptide.com
Table 2: Examples of Fluorescent Dyes Used for Click Chemistry Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Color |
| FAM (Carboxyfluorescein) | 494 | 518 | Green |
| TAMRA (Tetramethylrhodamine) | 555 | 580 | Orange-Red |
| Cyanine3 (Cy3) | 550 | 570 | Orange |
| Cyanine5 (Cy5) | 650 | 670 | Far-Red |
| Alexa Fluor 488 | 495 | 519 | Green |
| Alexa Fluor 594 | 590 | 617 | Red |
This approach enables the creation of custom fluorescent probes for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays to study protein-protein interactions. lifetein.com
Advanced Analytical and Spectroscopic Characterization of 2 Boc Amino 5 Hexynoic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2-(Boc-amino)-5-hexynoic acid. Both ¹H and ¹³C NMR provide specific information about the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to each unique proton environment. The tert-butoxycarbonyl (Boc) protecting group will display a singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region around 1.4 ppm. The proton attached to the terminal alkyne (H-6) is expected to appear as a triplet around 2.0 ppm due to coupling with the adjacent methylene (B1212753) protons. The methine proton at the chiral center (H-2) would likely resonate as a multiplet between 4.2 and 4.4 ppm. The methylene protons (H-3 and H-4) would present as complex multiplets in the region of 1.8 to 2.5 ppm. The acidic proton of the carboxylic acid group is often broad and may appear over a wide chemical shift range, or it may undergo exchange with the solvent, rendering it unobservable.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically around 175 ppm. The carbonyl carbon of the Boc group should appear around 155 ppm, while the quaternary carbon of the tert-butyl group is expected at approximately 80 ppm. The methyl carbons of the Boc group will produce a strong signal around 28 ppm. The acetylenic carbons (C-5 and C-6) are anticipated to resonate in the range of 70-85 ppm, with the terminal carbon (C-6) being more shielded. The chiral methine carbon (C-2) would likely be found around 52 ppm, and the methylene carbons (C-3 and C-4) would appear in the aliphatic region of the spectrum.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
| 1 (COOH) | broad | ~175 |
| 2 (CH) | 4.2-4.4 (m) | ~52 |
| 3 (CH₂) | 1.8-2.5 (m) | Aliphatic region |
| 4 (CH₂) | 1.8-2.5 (m) | Aliphatic region |
| 5 (C≡) | - | ~70-85 |
| 6 (≡CH) | ~2.0 (t) | ~70-85 |
| Boc (C=O) | - | ~155 |
| Boc (C(CH₃)₃) | - | ~80 |
| Boc (C(CH₃)₃) | ~1.4 (s) | ~28 |
Mass Spectrometry (MS) Techniques, Including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
Electrospray Ionization (ESI): In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of these ions, which can be used to confirm the elemental formula with high accuracy.
Fragmentation Pattern: The fragmentation of Boc-protected amino acids is well-characterized. A common fragmentation pathway involves the loss of the Boc group. Under collision-induced dissociation (CID), the protonated molecule often undergoes the loss of isobutylene (B52900) (56 Da) to form an intermediate, which can then lose carbon dioxide (44 Da). Therefore, significant fragment ions corresponding to [M+H - C₄H₈]⁺ and [M+H - C₅H₈O₂]⁺ are expected. The loss of the entire Boc group (100 Da) is also a characteristic fragmentation. Further fragmentation of the amino acid backbone can also occur, providing additional structural information.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 228.1230 | Protonated molecule |
| [M+Na]⁺ | 250.1049 | Sodium adduct |
| [M-H]⁻ | 226.1085 | Deprotonated molecule |
| [M+H - C₄H₈]⁺ | 172.0655 | Loss of isobutylene from Boc group |
| [M+H - C₅H₈O₂]⁺ | 128.0706 | Loss of Boc group as isobutylene and CO₂ |
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a number of characteristic absorption bands. A broad O-H stretching band from the carboxylic acid group will be prominent in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1710 cm⁻¹. The C=O stretch of the Boc-carbamate is expected around 1690 cm⁻¹. The N-H stretching vibration of the carbamate (B1207046) should be visible as a medium intensity band around 3300-3400 cm⁻¹. The terminal alkyne C≡C stretching vibration is expected to be a weak but sharp band around 2120 cm⁻¹, while the ≡C-H stretch will appear as a sharp, medium intensity band around 3300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum around 2120 cm⁻¹. The symmetric vibrations of the molecule will also be more prominent in the Raman spectrum.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500-3300 (broad, strong) | Weak | Stretch |
| Carboxylic Acid C=O | ~1710 (strong, sharp) | Medium | Stretch |
| Boc-carbamate N-H | 3300-3400 (medium) | Weak | Stretch |
| Boc-carbamate C=O | ~1690 (strong) | Medium | Stretch |
| Terminal Alkyne ≡C-H | ~3300 (medium, sharp) | Strong | Stretch |
| Terminal Alkyne C≡C | ~2120 (weak, sharp) | Strong | Stretch |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Optical Properties
UV-Vis Spectroscopy: this compound is not expected to have strong chromophores that absorb in the visible region of the electromagnetic spectrum. The primary absorbing moieties are the carbonyl groups of the carboxylic acid and the Boc protector. These groups typically exhibit weak n→π* transitions in the ultraviolet region, likely below 220 nm. Therefore, a significant absorption in the standard UV-Vis range (200-800 nm) is not anticipated.
Fluorescence Spectroscopy: As the molecule lacks any significant fluorophores and has limited conjugation, it is not expected to exhibit any native fluorescence upon excitation in the UV-Vis range. Any observed fluorescence would likely be due to impurities or derivatization with a fluorescent tag.
Computational Studies and Mechanistic Insights
Density Functional Theory (DFT) Calculations for Conformational and Vibrational Analysis
There are no published studies detailing Density Functional Theory (DFT) calculations for the conformational and vibrational analysis of 2-(Boc-amino)-5-hexynoic acid. Such studies would typically involve the use of quantum-mechanical principles to model the molecule's geometry, identify its stable conformers, and predict its vibrational spectra (e.g., infrared and Raman).
For analogous amino acid structures, DFT calculations are a standard approach to:
Determine the potential energy surface and identify low-energy conformers.
Calculate vibrational frequencies and compare them with experimental data to confirm structural assignments.
Analyze electronic properties such as HOMO-LUMO gaps to understand molecular reactivity.
However, specific data tables of conformational energies or calculated vibrational frequencies for this compound are not available in the current body of scientific literature.
Q & A
[Basic] What are the critical steps in synthesizing 2-(Boc-amino)-5-hexynoic acid, and how is the Boc protection confirmed?
Methodological Answer:
- Synthesis Steps :
- Acid Chloride Formation : Convert 5-hexynoic acid to hex-5-ynoyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. Monitor completion via IR spectroscopy (disappearance of -OH stretch at ~3000 cm⁻¹ and appearance of νC=O at ~1800 cm⁻¹) .
- Amide Coupling : React the acid chloride with Boc-protected amine derivatives (e.g., Boc-ethylamine) in the presence of triethylamine (TEA) to form the Boc-protected intermediate. Optimize stoichiometry (1:1.2 molar ratio of acid chloride to amine) to minimize side reactions .
- Deprotection/Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm Boc protection via ¹H NMR (tert-butyl singlet at δ 1.4 ppm) and IR (Boc carbonyl stretch at ~1680–1700 cm⁻¹) .
[Basic] Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify the alkyne proton (δ 1.9–2.1 ppm, triplet) and Boc tert-butyl group (δ 1.4 ppm).
- ¹³C NMR : Confirm the alkyne carbon (δ 70–85 ppm) and Boc carbonyl (δ 155–160 ppm) .
- Infrared Spectroscopy (IR) : Detect alkyne C≡C stretch (~2100–2260 cm⁻¹) and Boc carbonyl (1680–1700 cm⁻¹) .
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ = theoretical mass ± 1 Da) .
[Advanced] How can competing esterification be suppressed during coupling of 5-hexynoic acid with Boc-protected amines?
Methodological Answer:
- Optimization Strategies :
- Coupling Agents : Use carbodiimides (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid, favoring amide over ester formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) improve amine nucleophilicity and reduce ester side products.
- Temperature Control : Conduct reactions at 0–4°C to slow esterification kinetics. Monitor progress via TLC (Rf comparison against standards) .
[Advanced] What strategies enable selective deprotection of the Boc group without degrading the alkyne moiety?
Methodological Answer:
- Acidic Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM, 1:4 v/v) for 30 minutes. The alkyne group remains intact under these conditions .
- Neutral Alternatives : Use photolabile protecting groups (e.g., NVOC) for light-triggered deprotection if acid sensitivity is a concern .
[Application] How is this compound applied in click chemistry for bioconjugation?
Methodological Answer:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
- Probe Synthesis : Couple the alkyne to azide-functionalized biomolecules (e.g., peptides, sugars) using Cu(I) catalysts. Ensure Boc deprotection precedes conjugation to avoid copper-induced oxidation of the amine .
- Reaction Conditions : Use ascorbate to reduce Cu(II) to Cu(I) and TBTA ligand to stabilize the catalyst. Monitor conversion via HPLC .
[Stability] What storage conditions preserve this compound integrity?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent moisture absorption and Boc hydrolysis .
- Solvent : Dissolve in anhydrous DCM or DMSO for long-term storage. Avoid aqueous buffers unless immediately used.
[Advanced] How does the Boc group influence steric hindrance in peptide coupling reactions?
Methodological Answer:
- Steric Effects : The tert-butyl group increases steric bulk at the α-position, slowing coupling kinetics.
- Mitigation : Use high-efficiency coupling agents (e.g., HATU) and elevated temperatures (40–50°C) to overcome hindrance .
[Methodological] How can researchers resolve contradictory data on Boc-deprotection efficiency across studies?
Methodological Answer:
- Troubleshooting Framework :
- Variable Analysis : Compare solvent purity (anhydrous vs. wet DCM), TFA concentration, and reaction time .
- Validation : Use LC-MS to quantify deprotection yield and identify byproducts (e.g., tert-butyl cation adducts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
